molecular formula C10H11N3O2S B13257803 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine

Cat. No.: B13257803
M. Wt: 237.28 g/mol
InChI Key: BXRIJNNIKSMNNS-UHFFFAOYSA-N
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Description

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is a heterocyclic compound that combines a thiophene ring, an oxadiazole ring, and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, while the oxadiazole ring is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of thiophene-2-carbohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the morpholine ring under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbohydrazide: Shares the thiophene ring but lacks the oxadiazole and morpholine rings.

    1,2,4-Oxadiazole derivatives: Contain the oxadiazole ring but differ in the substituents attached to it.

    Morpholine derivatives: Contain the morpholine ring but lack the thiophene and oxadiazole rings.

Uniqueness

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is unique due to the combination of its three distinct heterocyclic rings, which impart a unique set of electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine

InChI

InChI=1S/C10H11N3O2S/c1-2-8(16-5-1)9-12-10(15-13-9)7-6-14-4-3-11-7/h1-2,5,7,11H,3-4,6H2

InChI Key

BXRIJNNIKSMNNS-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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